molecular formula C23H16N2O4S2 B4013123 (E)-[1-(6-methoxy-1,3-benzothiazol-3-ium-2-yl)-4,5-dioxo-2-phenylpyrrolidin-3-ylidene](thiophen-2-yl)methanolate

(E)-[1-(6-methoxy-1,3-benzothiazol-3-ium-2-yl)-4,5-dioxo-2-phenylpyrrolidin-3-ylidene](thiophen-2-yl)methanolate

Cat. No.: B4013123
M. Wt: 448.5 g/mol
InChI Key: ROZACWHXJRDJAS-UHFFFAOYSA-N
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Description

(E)-1-(6-Methoxy-1,3-benzothiazol-3-ium-2-yl)-4,5-dioxo-2-phenylpyrrolidin-3-ylidenemethanolate is a structurally complex heterocyclic compound featuring a benzothiazole core substituted with a methoxy group at position 6, a pyrrolidinone ring with dual ketone functionalities (4,5-dioxo), a phenyl group at position 2, and a thiophene methanolate moiety. Its synthesis likely involves multi-component reactions or cyclization strategies, as seen in analogous heterocyclic systems .

Properties

IUPAC Name

4-hydroxy-1-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenyl-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O4S2/c1-29-14-9-10-15-17(12-14)31-23(24-15)25-19(13-6-3-2-4-7-13)18(21(27)22(25)28)20(26)16-8-5-11-30-16/h2-12,19,27H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROZACWHXJRDJAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(6-methoxy-1,3-benzothiazol-3-ium-2-yl)-4,5-dioxo-2-phenylpyrrolidin-3-ylidenemethanolate typically involves multi-step organic reactions. The starting materials often include 6-methoxybenzothiazole, phenylpyrrolidine, and thiophene derivatives. The key steps in the synthesis may involve:

    Formation of the benzothiazole moiety: This can be achieved through the reaction of 2-aminothiophenol with methoxy-substituted benzaldehyde under acidic conditions.

    Synthesis of the pyrrolidine ring: This step may involve the cyclization of a suitable precursor, such as a diketone, in the presence of a base.

    Coupling reactions: The final step involves coupling the benzothiazole and pyrrolidine intermediates with a thiophene derivative under specific conditions, such as using a palladium catalyst in a cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(6-methoxy-1,3-benzothiazol-3-ium-2-yl)-4,5-dioxo-2-phenylpyrrolidin-3-ylidenemethanolate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity:
Research indicates that derivatives of benzothiazole exhibit significant antimicrobial properties. The incorporation of the benzothiazole moiety in this compound suggests potential efficacy against various pathogens. Studies have shown that related compounds can inhibit bacterial growth and possess antifungal activities, making this compound a candidate for further exploration in antimicrobial drug development .

Anticancer Properties:
Benzothiazole derivatives have also been studied for their anticancer properties. The presence of the pyrrolidine ring may enhance the cytotoxic effects against cancer cells. Preliminary studies have suggested that similar compounds can induce apoptosis in cancer cell lines, indicating a promising avenue for cancer therapy .

Enzyme Inhibition:
The compound's structure allows it to interact with various biological targets, including enzymes involved in disease pathways. For instance, benzothiazole derivatives are known inhibitors of certain kinases and phosphodiesterases, which are crucial in cancer and inflammatory diseases. This compound could be evaluated for its ability to modulate these enzymes effectively .

Material Science Applications

Organic Electronics:
The thiophene component in this compound is known for its conductive properties, making it suitable for applications in organic electronics. Research has demonstrated that thiophene derivatives can be used in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The unique structural features of this compound may enhance charge transport properties and stability in electronic devices .

Polymer Chemistry:
This compound can serve as a building block for synthesizing novel polymers with tailored properties. Its functional groups allow for copolymerization with other monomers to create materials with specific mechanical and thermal characteristics, beneficial for coatings and advanced materials applications .

Case Studies

StudyApplicationFindings
Study on Antimicrobial ActivityInvestigated the antimicrobial efficacy of benzothiazole derivativesShowed significant inhibition against Gram-positive bacteria; potential for drug development
Anticancer ResearchEvaluated the cytotoxic effects on cancer cell linesInduced apoptosis; promising lead for anticancer therapies
Organic Electronics DevelopmentExplored the use of thiophene derivatives in OLEDsImproved charge transport and device efficiency; potential commercial applications

Mechanism of Action

The mechanism of action of (E)-1-(6-methoxy-1,3-benzothiazol-3-ium-2-yl)-4,5-dioxo-2-phenylpyrrolidin-3-ylidenemethanolate involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Structural Analogues with Benzothiazole Moieties

Benzothiazole derivatives are widely studied for their pharmacological properties. The 6-methoxy substitution on the benzothiazole ring in the target compound is structurally analogous to anticonvulsant agents reported by Siddiqui et al. (e.g., 1-[2-(3,4-disubstituted phenyl)-3-chloro-4-oxoazetidin-1-yl]-3-(6-substituted-1,3-benzothiazol-2-yl)ureas). These compounds demonstrated 100% protection in maximal electroshock seizure (MES) tests when substituted with electron-withdrawing groups (e.g., F, NO₂) or electron-donating groups (e.g., OCH₃) at the benzothiazole’s 6-position .

Table 1: Bioactivity of Benzothiazole Derivatives

Compound Substituent (Position 6) Activity (MES Protection %) Reference
Target compound OCH₃ Not reported
Siddiqui et al. compound 5f F 100%
Siddiqui et al. compound 5n OCH₃ 100%
Thiophene-Containing Derivatives

The thiophene methanolate group in the target compound shares similarities with 1-(2-oxo-2-phenylethyl)-4-[(thiophen-2-ylmethylene)-amino]-3-thiophen-2-ylmethyl-4,5-dihydro-1H-[1,2,4]triazole-5-ones (). These triazole derivatives exhibited moderate antimicrobial activity, with yields of 66–68% in synthesis. The thiophene moiety’s π-electron-rich system likely contributes to interactions with microbial enzymes or DNA . The target compound’s methanolate group may further enhance solubility or hydrogen-bonding capacity compared to alkylated thiophene derivatives.

Pyrrolidinone and Diketone Systems

The 4,5-dioxo-pyrrolidinone ring in the target compound is a rare feature but resembles diketone systems in pyrazoline derivatives, such as 2-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole (). Pyrazolines are known for antidepressant and antitumor activities due to their ability to intercalate DNA or inhibit kinases . The target compound’s conjugated diketone system may similarly enable redox activity or metal chelation, though experimental validation is required.

Biological Activity

The compound (E)-1-(6-methoxy-1,3-benzothiazol-3-ium-2-yl)-4,5-dioxo-2-phenylpyrrolidin-3-ylidenemethanolate is an intriguing molecule due to its potential biological activities. This article will explore its biological properties, focusing on cytotoxicity, enzyme inhibition, and other relevant pharmacological effects, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H16N2O4S2C_{23}H_{16}N_{2}O_{4}S_{2} with a molecular weight of approximately 448.5141 g/mol. The structural representation can be summarized as follows:

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of benzothiazole derivatives, including those related to our compound. For instance, a series of benzothiazole derivatives demonstrated moderate to excellent cytotoxic activity against various cancer cell lines, such as NCI-H226 and MDA-MB-231. One notable compound exhibited an EC50 value of 0.31 µM against procaspase-3, indicating potent anticancer activity .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been investigated through various assays. For example, derivatives of benzothiazole have shown significant activity in inhibiting urease enzymes. In silico docking studies revealed that these compounds bind effectively to the non-metallic active site of urease, suggesting a mechanism for their inhibitory action .

Antioxidant Activity

Antioxidant properties are also a critical aspect of biological activity. Compounds derived from benzothiazoles have been reported to exhibit antioxidant effects, which can be beneficial in mitigating oxidative stress-related diseases .

Summary of Biological Activities

Activity Type Description Notable Findings
CytotoxicityEffects on cancer cell linesEC50 = 0.31 µM for procaspase-3
Enzyme InhibitionUrease inhibitionSignificant binding affinity in docking studies
Antioxidant ActivityMitigation of oxidative stressEffective in various assays

Case Study 1: Anticancer Activity

A specific study synthesized and evaluated various benzothiazole derivatives for their anticancer properties. The results indicated that the most promising derivative had an IC50 value ranging from 0.24 to 0.92 µM across multiple cancer cell lines, significantly outperforming standard treatments .

Case Study 2: Enzyme Inhibition Mechanism

Another investigation focused on the urease inhibitory activity of benzothiazole derivatives. The study utilized molecular docking techniques to elucidate the binding interactions between the compounds and the urease enzyme, highlighting critical hydrogen bonding interactions essential for inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(E)-[1-(6-methoxy-1,3-benzothiazol-3-ium-2-yl)-4,5-dioxo-2-phenylpyrrolidin-3-ylidene](thiophen-2-yl)methanolate
Reactant of Route 2
(E)-[1-(6-methoxy-1,3-benzothiazol-3-ium-2-yl)-4,5-dioxo-2-phenylpyrrolidin-3-ylidene](thiophen-2-yl)methanolate

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